molecular formula C24H26N2OS B2567061 1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223795-23-0

1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B2567061
CAS RN: 1223795-23-0
M. Wt: 390.55
InChI Key: CWMKREPZIDKTFY-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, also known as DMMDA-2-TS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMDA-2-TS belongs to the class of spiroindole compounds and has been found to exhibit various biological activities.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Enantiomerically pure spiroisoxazolidines have been synthesized through 1,3-dipolar cycloaddition of C-aryl-N-phenylnitrones to spiro compounds. These synthesized compounds, including specific diazaspiro[4.5]dec derivatives, showed significant in vitro activity against Mycobacterium tuberculosis, indicating their potential as anti-TB agents. Notably, specific compounds in this series demonstrated higher potency than the first-line anti-TB drug ethambutol (Kumar et al., 2010).

Structural Analysis and Bioactivity

The crystal structure and bioactivity of specific diazaspiro[4.5]dec-1-en-5-ium salts have been studied. These compounds' molecular environment in solids reveals conformations and hydrogen-bonding patterns typical for the family. Some derivatives in this series, particularly those with specific heteroatoms and counter-ions, have exhibited promising antidiabetic activity, showcasing their potential in pharmaceutical applications (Kayukova et al., 2022).

Anticancer and Antidiabetic Potentials

Spirothiazolidines analogs have been developed and demonstrated significant anticancer and antidiabetic activities. Compounds within this series, including diazaspiro[4.5]dec derivatives, showed remarkable activity against human breast and liver carcinoma cell lines, as well as alpha-amylase and alpha-glucosidase inhibitory activities. These findings suggest the therapeutic potential of these compounds in treating cancer and diabetes (Flefel et al., 2019).

Novel Synthesis Techniques

Efficient and novel synthesis techniques have been developed for creating diazaspiro[4.5]dec derivatives, including those using triphenylphosphine and arylidene N,N'-dimethylbarbituric acids. These methods have facilitated the production of various compounds with different regioselectivity and diastereoselectivity, contributing to the diversity of molecules available for pharmaceutical research and development (Han et al., 2020).

properties

IUPAC Name

(3,4-dimethylphenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2OS/c1-16-8-7-9-19(14-16)21-23(28)26(24(25-21)12-5-4-6-13-24)22(27)20-11-10-17(2)18(3)15-20/h7-11,14-15H,4-6,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMKREPZIDKTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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